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molecular formula C15H21N3O B8568724 6-(1-benzyl-1H-1,2,3-triazol-4-yl)hexan-1-ol

6-(1-benzyl-1H-1,2,3-triazol-4-yl)hexan-1-ol

Cat. No. B8568724
M. Wt: 259.35 g/mol
InChI Key: ASMNZFQZZBUELW-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

Oct-7-yn-1-ol (0.948 g, 7.51 mmol) was dissolved in tBuOH (100 mL) and water (100 mL) to give a colourless solution. (Azidomethyl)benzene (1 g, 7.51 mmol), copper (II) acetate (0.136 g, 0.751 mmol) and sodium L-ascorbate (0.298 g, 1.502 mmol) were added. The reaction was left to stir overnight at room temperature, then was acidified to pH1 using 6M HCl. The mixture was saturated with solid NaCl and concentrated under pressure to give a green slurry. This was extracted with EtOAc, and the organics were separated, dried over MgSO4, and concentrated under reduced pressure. The resulting oil was dissolved in methanol and stirred with celite/charcoal. The mixture was filtered and the filtrate concentrated under reduced pressure to give the title compound.
Quantity
0.948 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.298 g
Type
reactant
Reaction Step Two
Quantity
0.136 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[N:10]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[N+:11]=[N-:12].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].Cl.[Na+].[Cl-]>CC(O)(C)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O>[CH2:13]([N:10]1[CH:8]=[C:7]([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:9])[N:12]=[N:11]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,5.6,8.9.10|

Inputs

Step One
Name
Quantity
0.948 g
Type
reactant
Smiles
C(CCCCCC#C)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=CC=C1
Name
Quantity
0.298 g
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
0.136 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under pressure
CUSTOM
Type
CUSTOM
Details
to give a green slurry
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in methanol
STIRRING
Type
STIRRING
Details
stirred with celite/charcoal
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)CCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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